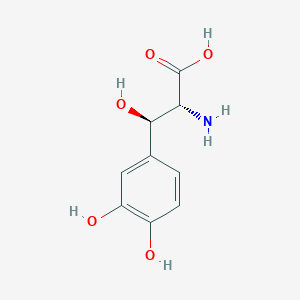

rac α-Ethyl DOPA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac α-Ethyl DOPA” is an antihypertensive agent . It is also known as 2-Amino-2-(3,4-dihydroxybenzyl)butanoic acid .

Synthesis Analysis

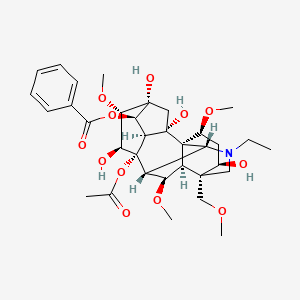

An efficient biosynthetic strategy has been reported for the production of large amounts of DOPA-incorporated structural proteins. This involves the construction of synthetic genes that encode repetitive resilin-like proteins (RLPs) with varying proportions of tyrosine residues and molecular weights .Molecular Structure Analysis

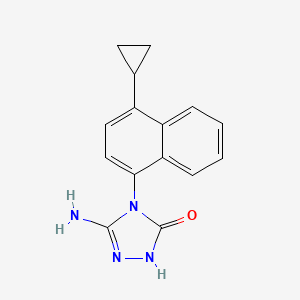

The molecular formula of “rac α-Ethyl DOPA” is C11H15NO4 . It contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 2 aromatic hydroxyls .Mechanism of Action

Although the exact mechanism of action of “rac α-Ethyl DOPA” is not fully elucidated, it is known that DOPA and its derivatives work by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

properties

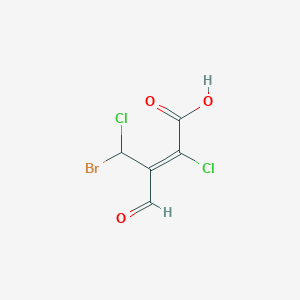

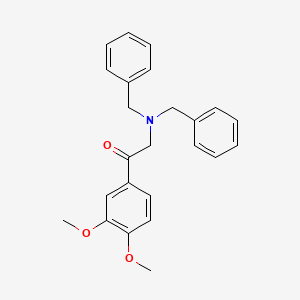

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac α-Ethyl DOPA involves the conversion of L-phenylalanine to rac α-Ethyl DOPA through a series of chemical reactions.", "Starting Materials": [ "L-phenylalanine", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: L-phenylalanine is first treated with ethyl bromoacetate in the presence of sodium hydroxide to form an ester intermediate.", "Step 2: The ester intermediate is then hydrogenated using hydrogen gas and palladium on carbon as a catalyst to form the corresponding amino acid derivative.", "Step 3: The amino acid derivative is then decarboxylated using heat and acid to form rac α-Ethyl DOPA." ] } | |

CAS RN |

884-81-1 |

Molecular Formula |

C₁₁H₁₅NO₄ |

Molecular Weight |

225.24 |

synonyms |

L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid; α-Ethyl-3-hydroxy-L-tyrosine; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)